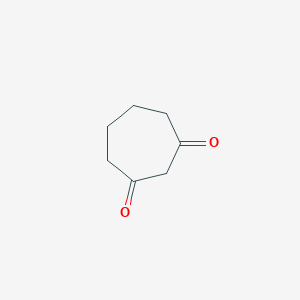

Cycloheptane-1,3-dione

描述

Significance of 1,3-Diketones in Organic Chemistry

1,3-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. fiveable.me This arrangement confers unique chemical properties that render them highly valuable as intermediates in organic synthesis. fiveable.mecambridgescholars.comacs.orgingentaconnect.com The carbon atom situated between the two carbonyl groups exhibits increased acidity, facilitating the formation of a stable enolate ion. fiveable.me This enolate is a key reactive intermediate, participating in a wide array of chemical transformations.

The reactivity of 1,3-diketones is central to several well-established name reactions in organic chemistry, including the Claisen condensation, Knoevenagel condensation, and Michael addition. cambridgescholars.com Their versatility allows for the construction of carbon-carbon bonds and the synthesis of both carbocyclic and heterocyclic ring systems. cambridgescholars.com Furthermore, 1,3-diketones are known to exist in equilibrium with their enol tautomers. ingentaconnect.commasterorganicchemistry.com The stability of the enol form is often enhanced by factors such as intramolecular hydrogen bonding and conjugation, which can influence the compound's reactivity and physical properties. masterorganicchemistry.comlibretexts.org

The ability of 1,3-diketones to act as bidentate ligands has also led to their widespread use in coordination chemistry and metal catalysis. cambridgescholars.com Many naturally occurring compounds and pharmaceuticals contain the 1,3-dicarbonyl motif, highlighting their biological relevance. acs.orgingentaconnect.com Research has shown that various 1,3-diketone derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and herbicidal properties. acs.orgnih.gov

Historical Context of Cycloheptane-1,3-dione Synthesis

The synthesis of this compound has evolved over time, with early methods often facing limitations for large-scale production. One of the earliest documented routes involved the ring expansion of the monoethylene acetal (B89532) of cyclohexane-1,3-dione using diazoacetic ester. researchgate.nettandfonline.com While effective on a laboratory scale, this and other early methods often employed hazardous reagents such as heavy metals or potentially explosive compounds like ethyl diazoacetate, making them unsuitable for industrial applications. acs.org

Subsequent research focused on developing more practical and scalable synthetic pathways. A significant advancement was the development of a three-step synthesis starting from cyclopentanone (B42830). researchgate.netacs.org This method avoids the use of problematic reagents and allows for the production of multigram quantities of this compound. researchgate.netacs.org The key steps in this process involve the cycloaddition of dichloroketene (B1203229) with the silyl (B83357) enol ether of cyclopentanone, followed by a reductive ring expansion. researchgate.net

Other synthetic strategies that have been explored include the Wacker oxidation of cyclohepten-3-one and the palladium-mediated rearrangement of 2,3-epoxycycloheptanone. acs.org However, these routes presented their own challenges, such as the introduction of impurities that complicated subsequent reactions. acs.org More recent developments have focused on Lewis acid-mediated ring expansion reactions of cyclobutanones, offering another viable route to 2-substituted 1,3-cycloheptanediones. researchgate.net

Table 1: Comparison of Selected Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Ring Expansion researchgate.nettandfonline.com | Cyclohexane-1,3-dione monoethylene acetal | Diazoacetic ester | Established method | Use of potentially explosive reagent |

| Reductive Ring Expansion researchgate.netacs.org | Cyclopentanone | Dichloroketene, silyl enol ether, Zn/AcOH | Scalable, avoids heavy metals | Can have competing side reactions |

| Wacker Oxidation acs.org | Cyclohepten-3-one | PdCl₂, tert-butylhydroperoxide | Direct oxidation | Product contamination with t-butyl impurity |

| Palladium-Mediated Rearrangement acs.org | 2,3-Epoxycycloheptanone | Pd(Ph₃P)₄, dpe | High conversion | Requires palladium catalyst |

| Lewis Acid-Mediated Ring Expansion researchgate.net | Cyclobutanones | Lewis acids (e.g., ZnI₂) | Access to substituted analogs | Requires specific cyclobutanone (B123998) precursors |

Scope and Research Trajectories of this compound and its Analogs

Current research involving this compound and its analogs is diverse, spanning various areas of organic and medicinal chemistry. A primary focus is its utilization as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.netsemanticscholar.orgalliedacademies.org The reactivity of the dicarbonyl moiety allows for condensation reactions with various reagents to form fused ring systems such as indazoles, isoxazoles, and thiazoles. nih.govresearchgate.netsemanticscholar.org

The keto-enol tautomerism of this compound is another area of active investigation. researchgate.net Computational studies have been employed to understand the relative stabilities of the keto and enol forms and the activation energy barriers for their interconversion. researchgate.net These studies provide valuable insights into the compound's reactivity and conformational preferences.

Furthermore, derivatives of cyclic 1,3-diones, including those based on the cyclohexane-1,3-dione framework, have been synthesized and evaluated for their biological activities. nih.govresearchgate.net These studies have identified compounds with potential anticancer and herbicidal properties, demonstrating the pharmacological relevance of this class of molecules. nih.govresearchgate.net The development of efficient and regioselective methods for the synthesis of substituted cyclohexane-1,3-dione derivatives continues to be an area of interest, as it provides access to a wider range of structurally diverse compounds for biological screening. organic-chemistry.orgacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cycloheptane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399029 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-18-9 | |

| Record name | Cycloheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cycloheptane 1,3 Dione and Derivatives

Established Synthetic Routes to Cycloheptane-1,3-dione

Ring Expansion Strategies

Ring expansion reactions are a common and effective approach for the synthesis of this compound, often starting from more readily available six-membered ring precursors. acs.orgacs.orgorgsyn.org

One of the earliest and most well-known methods for synthesizing this compound involves the ring expansion of the monoethylene acetal (B89532) of cyclohexane-1,3-dione using a diazoacetic ester. researchgate.netresearchgate.nettandfonline.comtandfonline.com This method, pioneered by Eistert and his colleagues, provides a foundational approach to accessing the seven-membered ring system. researchgate.netresearchgate.nettandfonline.comtandfonline.com

A highly practical and scalable three-step synthesis of this compound has been developed starting from cyclopentanone (B42830). acs.orgacs.orgorgsyn.org This route avoids the use of hazardous reagents like heavy metals or explosive compounds. acs.orgorgsyn.org

The key steps in this synthesis are:

Formation of a Silyl (B83357) Enol Ether: Cyclopentanone is converted to 1-(trimethylsiloxy)cyclopentene. acs.orgacs.org

[2+2] Cycloaddition: The silyl enol ether undergoes a [2+2] cycloaddition reaction with dichloroketene (B1203229), which is generated in situ. acs.orgresearchgate.netthieme-connect.de This forms a bicyclo[3.2.0]heptanone intermediate. orgsyn.orgthieme-connect.de

Reductive Ring Expansion: The resulting dichlorinated bicyclic adduct is then subjected to a reductive ring expansion. orgsyn.org This final step yields this compound. acs.orgacs.orgorgsyn.org

Table 1: Key Intermediates in the [2+2] Cycloaddition/Ring Expansion Synthesis

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Cyclopentanone | C₅H₈O | Starting material |

| 1-(Trimethylsiloxy)cyclopentene | C₈H₁₆OSi | Silyl enol ether intermediate |

| Dichloroketene | C₂Cl₂O | Reactive intermediate for cycloaddition |

| 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | C₁₀H₁₆Cl₂O₂Si | Bicyclic adduct from cycloaddition |

| This compound | C₇H₁₀O₂ | Final product |

Lewis acid mediated ring expansion reactions of cyclobutanones have been established as a viable route to produce 2-substituted 1,3-cycloheptanediones. semanticscholar.org Among various Lewis acids tested, zinc iodide (ZnI₂) has been identified as a particularly practical mediator for this transformation. semanticscholar.org This methodology has proven successful for synthesizing these compounds on a multi-gram scale. semanticscholar.org

Oxidation of Hydroxycycloheptanone Precursors

Another synthetic approach involves the oxidation of a hydroxycycloheptanone precursor. Specifically, 3-hydroxycycloheptanone can be oxidized to yield this compound. prepchem.com A common method for this transformation is the use of Jones reagent in acetone. prepchem.com The reaction is typically quenched with isopropanol, and the product is isolated after extraction and distillation, affording the desired dione (B5365651) in a moderate yield of 58%. prepchem.com

Transformations of Bis(trimethylsilyloxy)cycloalkenes

The transformation of 1,2-bis(trimethylsilyloxy)cycloalkenes has been explored for the synthesis of 1,3-cycloalkadiones. researchgate.nettandfonline.comtandfonline.com This method involves the reaction of the bis(trimethylsilyloxy)cycloalkene with chloromethyl methyl ether, followed by treatment of the resulting 2-hydroxy-2-methoxymethyl cycloalkanone with potassium hydrogen sulfate. researchgate.net While this approach has been reported, it is considered to have limited applicability. researchgate.nettandfonline.comtandfonline.com

Novel and Green Chemistry Approaches in Synthesis

Research into innovative and environmentally friendly synthetic routes for cyclic 1,3-diones is an active field. However, the current body of published research primarily concentrates on cyclopentane-1,3-dione and cyclohexane-1,3-dione, with specific methodologies for the seven-membered cycloheptane (B1346806) ring system being notably absent.

Metal-Free C(sp)-H Functionalization Strategies

There is currently a lack of published research detailing metal-free C(sp)-H functionalization strategies specifically for this compound. The existing literature on this green chemistry approach focuses on analogues such as cyclopentene-1,3-dione and cyclohexane-1,3-dione. acs.orgresearchgate.netbeilstein-journals.org For instance, metal-free desulfonylative alkylation methods have been developed for cyclopentane-1,3-dione and cyclohexane-1,3-dione, but their applicability to the cycloheptane system has not been reported. beilstein-journals.org

Bio-based Synthetic Pathways

Similarly, the development of bio-based synthetic pathways has not yet been extended to this compound. Novel and green routes have been successfully established to produce cyclopentane-1,3-dione from hemicellulosic feedstock like furfural. maastrichtuniversity.nlacs.orginnosyn.comrsc.orgresearchgate.net This process typically involves the Piancatelli rearrangement of furfuryl alcohol and subsequent isomerization. maastrichtuniversity.nlrsc.org However, analogous bio-based routes for the synthesis of the seven-membered ring structure are not present in the current scientific literature.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives primarily revolves around two main strategies: direct functionalization at the active methylene (B1212753) group (the C2 position) and the subsequent transformation of these derivatives into more complex structures.

Strategies for Functionalization at the Active Methylene Group

The C2 position of this compound, being flanked by two carbonyl groups, is an active methylene site ripe for functionalization. One key strategy involves creating spirocyclic derivatives. The reaction of this compound with specific sulfonium (B1226848) salts can yield this compound-2-spirocyclopropanes. jst.go.jpresearchgate.net

Another significant approach provides 2-substituted derivatives through a Lewis acid-mediated ring expansion of cyclobutanones. researchgate.net In this method, zinc iodide (ZnI₂) has been identified as the most practical mediator for the key ring expansion step, allowing for the synthesis of various 2-substituted 1,3-cycloheptanediones, even on a multi-gram scale. researchgate.net

Regioselective Derivatization Approaches

The this compound-2-spirocyclopropane intermediates are valuable for further regioselective transformations. These spirocyclopropanes undergo regioselective ring-opening cyclization reactions with various nucleophiles to construct fused-ring systems.

For example, reaction with dimethylsulfoxonium methylide leads to the formation of [7.6]-fused ring systems. jst.go.jp The reaction with primary amines, such as 2,4-dimethoxybenzylamine, in refluxing acetonitrile (B52724) affords 1,2,3,6,7,8-hexahydrocyclohepta[b]pyrrol-4(5H)-one in high yield (94%). clockss.org This product can then be oxidized to form 1-azaazulenes. clockss.org Furthermore, reactions with phosphorus ylides bearing alkoxycarbonyl groups produce 1,2,3,6,7,8-hexahydroazulen-4-ones in yields ranging from 52–67%. researchgate.net Sodium hydrosulfide (B80085) has also been used as a sulfur-transfer reagent for the regioselective ring-opening of these spirocyclopropanes to create tetrahydrobenzo[b]thiophen-4-one derivatives. researchgate.net

Comparison of Synthetic Efficiency, Yields, and Reagent Considerations

The synthesis of this compound itself has evolved to favor more practical and safer methods, moving away from hazardous reagents. A notable three-step synthesis was developed specifically to avoid the use of heavy metals or potentially explosive reagents like ethyl diazoacetate, which were common in earlier methods. researchgate.net This scalable route utilizes a ring-expansion strategy starting from cyclopentanone. researchgate.net The key steps involve a [2+2] cycloaddition of dichloroketene with the silyl enol ether of cyclopentanone, followed by a reductive ring expansion. researchgate.netorgsyn.org The final step, a single-pot sequence involving reduction, desilylation, and ring expansion using a Zn/AcOH system, provides this compound with a reported yield of 61%. orgsyn.org This method was deemed more suitable for large-scale preparation than older protocols that used reagents like stoichiometric tributyltin hydride. orgsyn.org

The derivatization of this compound into its spirocyclopropane analogue and subsequent reactions showcase high efficiency for specific transformations. The table below compares the yields and conditions for the synthesis of the parent dione and its derivatives.

| Transformation | Starting Material(s) | Key Reagents/Catalyst | Product | Reported Yield | Key Considerations |

|---|---|---|---|---|---|

| Reductive Ring Expansion | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | Zn, Acetic Acid, 2-propanol, Water | This compound | 61% | Avoids hazardous reagents (heavy metals, Bu₃SnH, diazo compounds); suitable for large-scale synthesis. researchgate.netorgsyn.org |

| Spirocyclopropanation | This compound, (2-bromo-1-phenylethyl)dimethylsulfonium bromide | K₂CO₃, EtOAc | 2-Phenylthis compound-2-spirocyclopropane | High Yields (not specified) | Creates a key intermediate for further regioselective synthesis. jst.go.jp |

| Ring-Opening Cyclization (Amine) | This compound-2-spirocyclopropane, 2,4-dimethoxybenzylamine | Acetonitrile (reflux) | 1,2,3,6,7,8-Hexahydrocyclohepta[b]pyrrol-4(5H)-one | 94% | Highly efficient and regioselective route to fused nitrogen heterocycles. clockss.org |

| Ring-Opening Cyclization (Ylide) | This compound-2-spirocyclopropanes, Phosphorus ylides | None (additive-free) | 1,2,3,6,7,8-Hexahydroazulen-4-ones | 52–67% | Provides access to [5.7]-fused carbocyclic products. researchgate.net |

Avoidance of Hazardous Reagents (e.g., Cyanide Reagents, Heavy Metals)

The synthesis of this compound has historically involved reagents that are now recognized for their significant hazards, including heavy metals and potentially explosive compounds. acs.orgorgsyn.org Early synthetic routes employed substances such as ethyl diazoacetate, mercury(II) acetate (B1210297) (Hg(OAc)2), and phenyl(tribromomethyl)mercury (B13817569) (PhHg(CBr3)), which posed considerable safety and environmental challenges, rendering them unsuitable for large-scale production. acs.orgorgsyn.org Consequently, modern synthetic efforts have focused on developing safer and more environmentally benign alternatives.

A notable advancement is a three-step synthesis that explicitly avoids the use of heavy metals and explosive reagents. acs.orgresearchgate.net This method commences with cyclopentanone and proceeds through a two-carbon ring expansion strategy. acs.org The key intermediate is a bicyclic adduct formed from the [2+2] cycloaddition of dichloroketene and 1-(trimethylsiloxy)cyclopentene. acs.orgorgsyn.org The final step involves a reductive ring expansion. While an initial approach utilized tributyltin hydride (Bu3SnH), a more practical and less toxic system using zinc, acetic acid, and aqueous 2-propanol was developed to effect the reduction, desilylation, and ring expansion in a single-pot sequence. orgsyn.org

Another area of development, demonstrated in the synthesis of related cyclohexane-1,3-dione derivatives, involves replacing hazardous cyanide reagents. chesci.com Cyanides have been traditionally used to catalyze the rearrangement of enol esters into the final 1,3-dione structure. chesci.com A newer, more convenient method employs 4-dimethylaminopyridine (B28879) (DMAP) to achieve this transformation, completely avoiding the use of toxic reagents like sodium or potassium cyanide. chesci.com While developed for cyclohexane-based systems, this principle offers a promising avenue for cyanide-free synthesis of this compound derivatives.

Table 1: Comparison of Reagents in Historical vs. Modern Syntheses

| Step | Historical Hazardous Reagents | Modern Safer Alternatives |

|---|---|---|

| Ring Expansion / Formation | Ethyl diazoacetate, PhHg(CBr3), Hg(OAc)2 acs.orgorgsyn.org | Dichloroketene followed by Zn/AcOH reduction acs.orgorgsyn.org |

| Enol Ester Rearrangement | Cyanide salts (e.g., KCN, NaCN) chesci.com | 4-Dimethylaminopyridine (DMAP) chesci.com |

Scalability of Synthetic Protocols

The practicality of a synthetic route is largely determined by its scalability, a critical factor for producing the multikilogram quantities required for applications such as pharmaceutical development. acs.org Many early preparations of this compound were not suitable for large-scale synthesis due to safety concerns and impractical procedures. acs.orgorgsyn.org

The success of this ring-expansion strategy has been noted and adapted. For instance, a kilogram-scale preparation of 1,3-cycloheptanedione inspired the development of a large-scale synthesis for the related compound 1,3-cyclooctanedione. nih.gov This underscores the reliability and scalability of the fundamental chemical transformations involved. Other strategies, such as the Dieckmann cyclization, are well-established for forming five- and six-membered rings but can be less efficient for seven-membered rings like this compound, making the ring-expansion approach more favorable for large-scale endeavors. researchgate.netorganic-chemistry.org

Table 2: Scalability Profile of the Cyclopentanone Ring-Expansion Synthesis

| Parameter | Details |

|---|---|

| Starting Material | Cyclopentanone acs.org |

| Key Strategy | [2+2] Cycloaddition followed by Reductive Ring Expansion acs.org |

| Reported Scale | Laboratory (50 g) to Pilot Plant (100 kg) acs.org |

| Overall Yield | 58-64% acs.org |

| Purification | No purification of intermediates required acs.org |

| Key Advantage | Avoids costly and toxic reagents, suitable for multikilogram production acs.org |

Chemical Reactivity and Transformation of Cycloheptane 1,3 Dione

Keto-Enol Tautomerism and its Influence on Reactivity

Like other 1,3-dicarbonyl compounds, cycloheptane-1,3-dione exists as an equilibrium mixture of its diketo and enol tautomers. The presence of the methylene (B1212753) group between the two carbonyls allows for the formation of a stable conjugated enol system. The equilibrium between these forms is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which significantly impacts the molecule's reactivity.

Computational studies have been employed to understand the energetics of this tautomerization process for various cyclic β-diketones. Density Functional Theory (DFT) calculations have determined the activation free energy barrier for the enolization of this compound to be 55.3 kcal/mol, providing a quantitative measure of the energy required for the interconversion. This value is comparable to that of other cyclic diketones, as detailed in the table below. The ability to form the enolate anion under basic conditions is central to the reactivity of the active methylene group.

| Compound | Ring Size | Activation Free Energy Barrier (kcal/mol) |

|---|---|---|

| Cyclohexane-1,3-dione | 6-membered | 58.4 |

| This compound | 7-membered | 55.3 |

Table 1. Comparison of calculated activation free energy barriers for the keto-enol tautomerization of cyclic β-diketones.

Reactions at the Active Methylene Group

The carbon atom at the C2 position, situated between the two carbonyl groups, is known as the active methylene group. The protons on this carbon are significantly more acidic (with a pKa generally in the range of 9-11 for cyclic β-diketones) than typical methylene protons. This increased acidity is due to the electron-withdrawing inductive effects of the adjacent carbonyl groups and, more importantly, the resonance stabilization of the resulting carbanion (enolate). This enolate is a potent nucleophile, serving as the key reactive intermediate in a wide array of carbon-carbon bond-forming reactions.

The enolate of this compound is an effective Michael donor in conjugate addition reactions with various Michael acceptors (α,β-unsaturated compounds). beilstein-journals.orgorganic-chemistry.org The reaction involves the 1,4-addition of the nucleophilic enolate to the electrophilic β-carbon of the acceptor, forming a new carbon-carbon bond. youtube.com This reaction is a powerful tool for constructing more complex molecular frameworks. While specific studies on this compound are not extensively detailed, its reactivity is analogous to that of other cyclic 1,3-diketones, which have been widely investigated in reactions with acceptors like nitroalkenes, cyanoacrylates, and α,β-unsaturated ketones. beilstein-journals.orgacs.org For instance, the reaction of 1,3-dicarbonyl compounds with nitroolefins, often catalyzed by bifunctional organocatalysts, proceeds with high efficiency and stereoselectivity. acs.org

| Michael Donor (Analog) | Michael Acceptor | Product Type |

|---|---|---|

| Cyclohexane-1,3-dione | Methyl Vinyl Ketone | 1,5-Diketone Adduct |

| Cyclopentane-1,2-dione | Alkylidene Oxindole | Substituted Oxindole Adduct |

| 1,3-Dicarbonyl Compounds | Nitroolefins | γ-Nitrocarbonyl Compound |

Table 2. Representative Michael addition reactions involving cyclic dicarbonyl compounds as Michael donors, illustrating the expected reactivity of this compound.

This compound can participate in Knoevenagel condensation reactions with aldehydes and ketones. organicreactions.orgwikipedia.org This reaction involves the nucleophilic addition of the active methylene group's enolate to a carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. organicreactions.orgorganic-chemistry.org Studies on the analogous cyclohexane-1,3-dione show that it readily condenses with various aromatic aldehydes under mild, often catalyst-free, conditions in solvents like methanol (B129727) to produce 2-(arylmethylene)cycloalkane-1,3-diones. researchgate.net Depending on the stoichiometry, a subsequent Michael addition of a second equivalent of the diketone to the initial Knoevenagel product can occur, leading to tandem Knoevenagel-Michael adducts. researchgate.net

| Diketone (Analog) | Aldehyde | Catalyst/Solvent | Product Type |

|---|---|---|---|

| Cyclohexane-1,3-dione | 4-Chlorobenzaldehyde | None / Methanol | 2-(4-Chlorobenzylidene)cyclohexane-1,3-dione |

| Dimedone | Benzaldehyde | ZrOCl₂·8H₂O/NaNH₂ | 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione |

| Cyclohexane-1,3-dione | Various Aryl Aldehydes | None / Methanol | 2,2'-(Arylmethylene)bis(3-hydroxycyclohex-2-en-1-one) |

Table 3. Examples of Knoevenagel condensations with analogous cyclic β-diketones, demonstrating the typical reaction conditions and product types expected for this compound.

The active methylene position of this compound is readily functionalized through alkylation and arylation reactions. Deprotonation with a suitable base generates the enolate, which can then react with various electrophiles. Synthetic routes have been established to provide 2-substituted 1,3-cycloheptanediones via methods such as Lewis acid-mediated ring expansion reactions. researchgate.net

Alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) allows for the introduction of one or two alkyl groups at the C2 position. researchgate.net The degree of alkylation can often be controlled by the stoichiometry of the base and the alkylating agent. For sterically hindered or less reactive electrophiles, forming a derivative like a ketohydrazone can facilitate C-selective alkylation over O-alkylation, providing a scalable protocol for producing 2,2-dialkyl derivatives. nih.gov Arylation can be achieved using hypervalent iodine reagents, which serve as electrophilic aryl sources under transition-metal-free conditions. researchgate.net

| Substrate (Analog) | Reagent | Base | Product Type |

|---|---|---|---|

| 2-Methylcyclohexane-1,3-dione (as hydrazone) | Ethyl Iodide | LDA | 2-Ethyl-2-methylcyclohexane-1,3-dione |

| 2-Methylcyclohexane-1,3-dione (as hydrazone) | 1-Bromo-3-chloropropane | LDA | 2-(3-Chloropropyl)-2-methylcyclohexane-1,3-dione |

| Cyclic 1,3-diketones | Aryl(mesityl)iodonium salt | K₂CO₃ | 2-Aryl-1,3-diketone |

Table 4. Representative C2-functionalization reactions of cyclic β-diketones, illustrating common reagents and conditions for alkylation and arylation.

The introduction of a cyano group at the active methylene position yields a 2-cyano-1,3-dicarbonyl compound, a valuable synthetic intermediate. This transformation can typically be achieved by reacting the enolate of the β-diketone with a cyanating agent. Common electrophilic "CN+" sources used for this purpose include cyanogen (B1215507) bromide (BrCN), cyanogen chloride (ClCN), or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). For instance, the functionalization of indane-1,3-dione with cyano groups is a well-established procedure. nih.gov The resulting α-cyano-β-diketone exhibits modified reactivity and can be used in the synthesis of various heterocyclic systems.

The active methylene group of cyclic ketones and β-dicarbonyls can undergo nitration. acs.org The reaction is typically performed by treating the dione (B5365651) with an alkyl nitrate (B79036), such as ethyl nitrate or amyl nitrate, in the presence of a strong, non-nucleophilic base like potassium ethoxide or potassium t-butoxide. acs.org The base deprotonates the active methylene carbon to form the nucleophilic enolate, which then attacks the nitrogen atom of the alkyl nitrate, displacing the alkoxy group. This process results in the formation of a 2-nitro-1,3-dicarbonyl compound, which exists predominantly as its more stable nitronate salt under the basic reaction conditions. Acidic workup can then yield the neutral nitro compound.

Reactions at the Carbonyl Groups

The two carbonyl groups in this compound are primary sites for nucleophilic attack and condensation reactions.

The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes. masterorganicchemistry.comwikipedia.org The reaction involves a phosphonium (B103445) ylide, which reacts with a carbonyl compound through a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.comwikipedia.orgrsc.org This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the stable phosphine oxide being the thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.orgnih.gov Stabilized ylides, which contain electron-withdrawing groups, typically yield (E)-alkenes, while non-stabilized ylides (e.g., those with alkyl substituents) predominantly form (Z)-alkenes. wikipedia.orgorganic-chemistry.org

While the Wittig reaction is a standard method for olefination, specific studies detailing its application to this compound and any associated unconventional outcomes are not extensively documented in the surveyed literature. Research on analogous cyclic ketones, such as cyclohexanediones, has shown that reaction conditions like microwave heating can influence regioselectivity, leading to either exocyclic or endocyclic olefin products. researchgate.net However, without direct studies on this compound, such outcomes remain speculative for this specific compound.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. wikipedia.orgijrpc.com In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org Key examples include the Diels-Alder reaction, a [4+2] cycloaddition, and 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.orgwikipedia.org

Diels-Alder Reaction : This reaction typically involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgnih.gov The enol form of this compound or its derivatives can potentially act as a diene or dienophile. The reaction's efficiency and stereochemistry are governed by factors like kinetic versus thermodynamic control, with lower temperatures often favoring the formation of the kinetic endo product. masterorganicchemistry.com Specific applications of this compound in Diels-Alder reactions are not widely detailed in the available literature, though the reaction is a fundamental process for forming six-membered rings. wikipedia.orgyoutube.com

1,3-Dipolar Cycloaddition : This reaction occurs between a 1,3-dipole (e.g., azides, nitrones, or nitrile oxides) and a dipolarophile (typically an alkene or alkyne) to generate five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgnih.gov These reactions are valuable for synthesizing complex heterocyclic structures with high regio- and stereoselectivity. wikipedia.orgfrontiersin.org While a versatile synthetic method, specific examples involving this compound as the dipolarophile are not prominently featured in the reviewed research.

Rearrangement Reactions of Enol Esters to Triketone Derivatives

The enol form of this compound can be converted into enol esters, such as enol acetates. These derivatives are substrates for various rearrangement reactions. While the specific rearrangement of a this compound enol ester to a triketone derivative is not extensively covered in the surveyed literature, related transformations provide insight into potential pathways. For instance, the Baker-Venkataraman rearrangement involves the intramolecular rearrangement of an o-acyloxyketone enolate to form a 1,3-diketone. A related process, the Fries rearrangement, can convert phenyl esters to hydroxyaryl ketones.

Studies on other systems, such as the acid-catalyzed rearrangement of enol ester epoxides, show that these intermediates can lead to α-acyloxy ketones through pathways that can be controlled to proceed with either retention or inversion of stereochemistry. organic-chemistry.org Acylation of similar cyclic diones, like cyclopentane-1,3-dione, with reagents such as perfluorinated carboxylic acid anhydrides can yield triketones where the newly introduced acyl fragment is completely enolized. researchgate.net These examples suggest that, under appropriate conditions, enol esters of this compound could potentially be transformed into cycloheptane-1,2,4-trione derivatives.

Enantioselective Transformations

Developing asymmetric methods to synthesize chiral molecules is a major focus of modern organic chemistry. This compound and its derivatives are valuable starting materials in enantioselective catalysis.

A significant advancement is the use of palladium-catalyzed asymmetric decarboxylative alkylation of seven-membered β-ketoesters derived from this compound. caltech.edusemanticscholar.org This transformation allows for the construction of all-carbon quaternary stereocenters, which are common motifs in natural products but are challenging to synthesize. caltech.edusemanticscholar.org In this process, a vinylogous β-ketoester undergoes decarboxylation and subsequent alkylation in the presence of a chiral palladium catalyst, typically employing a phosphinooxazoline (PHOX) ligand, to yield an α-quaternary cycloheptenone with high enantioselectivity. caltech.edusemanticscholar.org

The general catalytic routes developed for these cycloheptanoid core structures are crucial for the synthesis of complex natural products. caltech.edu The resulting chiral α-quaternary vinylogous esters can be further elaborated into various mono-, bi-, and tricyclic derivatives. caltech.edusemanticscholar.org

Table of Key Transformations and Products

| Reaction Type | Reactant(s) | Key Reagents/Catalysts | Product Type | Ref. |

|---|---|---|---|---|

| Wittig Reaction | Ketone/Aldehyde, Phosphonium Ylide | Base (e.g., n-BuLi) | Alkene, Phosphine Oxide | masterorganicchemistry.com |

| Diels-Alder | Conjugated Diene, Dienophile | Heat or Lewis Acid | Substituted Cyclohexene | wikipedia.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole, Dipolarophile | Varies (thermal, metal catalyst) | Five-membered Heterocycle | organic-chemistry.orgwikipedia.org |

| Asymmetric Alkylation | Seven-membered β-ketoester | Pd catalyst, Chiral PHOX ligand | α-Quaternary Cycloheptenone | caltech.edu |

Derivatives and Analogs of Cycloheptane 1,3 Dione

Synthesis and Characterization of Heterocyclic Compounds Derived from Cycloheptane-1,3-dione

The synthesis of heterocyclic compounds from 1,3-diones is a cornerstone of synthetic organic chemistry. While specific literature examples detailing the use of this compound as a direct precursor are less common than for its analogs, the established reactivity patterns of 1,3-dicarbonyl compounds provide a clear blueprint for the potential synthesis of various heterocyclic derivatives. The general strategies for forming pyran, pyrazole (B372694), thiophene, and thiazole (B1198619) rings from a 1,3-dione scaffold are outlined below.

Pyran Derivatives: Fused pyran systems are commonly synthesized through multicomponent reactions. A typical reaction involves the condensation of a 1,3-dione, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326). This approach, widely applied to cyclohexane-1,3-dione, proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the tetrahydrobenzo[b]pyran scaffold. It is mechanistically plausible that this compound could undergo similar transformations to yield analogous cyclohepta[b]pyran derivatives.

Pyrazole Derivatives: The Knorr pyrazole synthesis is a classical and highly effective method for preparing pyrazoles from 1,3-dicarbonyl compounds. This reaction involves the cyclocondensation of a 1,3-dione with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine). technologypublisher.comtandfonline.com The reaction with an unsymmetrical dione (B5365651) can potentially lead to two regioisomeric products, and the reaction conditions can be tuned to favor one over the other. tandfonline.com Applying this method to this compound would be expected to produce cyclohepta[c]pyrazole (B14761067) derivatives.

Thiophene Derivatives: The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. The reaction typically involves a ketone or β-ketoester, a cyano-active methylene compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. scirp.org By adapting this methodology, this compound could serve as the ketone component, reacting with a cyano reagent and sulfur to form a fused thieno[2,3-d]cycloheptanone system.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. To utilize this compound in a Hantzsch-type synthesis, it would first need to be halogenated at the C2 position to form 2-halo-cycloheptane-1,3-dione. This intermediate could then undergo condensation with a thioamide (e.g., thiourea) to yield a fused cyclohepta[d]thiazole derivative.

Structural Diversity of Polycyclic Compounds Incorporating the this compound Moiety

The this compound skeleton can be incorporated into larger, more complex polycyclic systems. An example of this is the synthesis of dibenz[a,c] technologypublisher.comnih.govcycloheptadiene-5,7-dione. researchgate.net This tricyclic system, which contains the seven-membered dione ring fused between two benzene (B151609) rings, has been synthesized through several distinct pathways:

Condensation of Diethyl Diphenate: Reaction with ethyl acetate (B1210297) in the presence of an alkaline catalyst.

Reaction of Diphenoyl Chloride: Treatment with a sodiomalonic ester.

Condensation of Diphenic Anhydride: Reaction with malonic ester using zinc chloride as a catalyst. researchgate.net

These syntheses demonstrate how the core this compound structure can be formed as part of a larger, rigid polycyclic framework, highlighting its utility in constructing complex molecular architectures.

Cyclohexane-1,3-dione as a Structural Precursor for Diverse Compounds

Cyclohexane-1,3-dione is a highly versatile and extensively studied precursor in organic synthesis due to the high reactivity of its dicarbonyl groups and the active methylene bridge. tandfonline.comresearchgate.netjournalcra.com It serves as a foundational building block for a vast array of heterocyclic compounds and natural products. tandfonline.comyoutube.comgoogle.com Its derivatives are found in numerous commercial herbicides and pharmaceuticals. nih.gov

The utility of cyclohexane-1,3-dione stems from its ability to participate in a wide range of chemical transformations, including multicomponent reactions, cyclocondensations, and heterocyclizations. scirp.orgresearchgate.netnih.gov These reactions lead to the formation of fused heterocyclic systems with significant biological activity.

| Heterocyclic System | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Tetrahydrobenzo[b]pyrans | Three-component reaction | Aromatic aldehyde, malononitrile | researchgate.net |

| Tetrahydrobenzo[b]thiophenes | Gewald-type reaction | Active methylene reagent, elemental sulfur | scirp.org |

| Acridine-1,8-diones | Hantzsch-type synthesis | Aldehyde, amine or ammonia (B1221849) | researchgate.net |

| Tetrahydrobenzo[e] tandfonline.comnih.govacs.orgtriazines | Cyclocondensation/Heterocyclization | Diazonium salt, phenylisothiocyanate | nih.gov |

| Tetrahydrobenzo[d]thiazoles | Condensation reaction | Elemental sulfur, phenylisothiocyanate | scirp.org |

Cyclopentane-1,3-dione as a Related Dione System

Cyclopentane-1,3-dione, another analog, is a valuable building block in its own right. It is used in the synthesis of various compounds, including perhydroazulenes and probes for labeling sulfenic acid-modified proteins. sigmaaldrich.comnih.gov Like its larger-ring counterparts, it exists predominantly in its enol form. wikipedia.org The synthetic utility of cyclopentane-1,3-dione has been demonstrated in the total synthesis of natural products such as (±)-merrilactone A, where a substituted cyclopentene-1,3-dione was a key starting material. oregonstate.edu

A particularly noteworthy application of the cyclopentane-1,3-dione system is its use as a bioisostere for the carboxylic acid functional group in drug design. technologypublisher.comnih.govacs.org Isosteric replacement is a strategy used to modify a drug's properties—such as potency, selectivity, or pharmacokinetics—by substituting a functional group with another that has similar physicochemical properties. technologypublisher.com

The enolic proton of cyclopentane-1,3-dione is acidic, with a pKa value that is comparable to that of many carboxylic acids. This similarity in acidity allows the cyclopentane-1,3-dione moiety to mimic the electrostatic interactions that a carboxylic acid might form with a biological target, such as a receptor or enzyme. technologypublisher.comnih.gov

| Compound | Structure | Reported pKa | Reference |

|---|---|---|---|

| Cyclopentane-1,3-dione | C₅H₆O₂ | 4.4 | nih.gov |

| 2-Methyl-cyclopentane-1,3-dione | C₆H₈O₂ | 4.7 | nih.gov |

| Acetic Acid (for comparison) | CH₃COOH | 4.76 | N/A |

Research has demonstrated the successful application of this isosteric replacement. In the design of potent thromboxane (B8750289) A2 (TP) receptor antagonists, the carboxylic acid group of a known antagonist was replaced with a cyclopentane-1,3-dione moiety. The resulting derivatives exhibited nanomolar potency, similar to the original carboxylic acid-containing compound, validating the cyclopentane-1,3-dione unit as a viable and novel carboxylic acid isostere. nih.govacs.orgresearchgate.net This substitution can offer advantages by improving properties like membrane permeability and metabolic stability, which can be liabilities for compounds containing a carboxylic acid group. technologypublisher.com

Spectroscopic and Computational Characterization of Cycloheptane 1,3 Dione and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of organic molecules. By probing how molecules interact with electromagnetic radiation, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For β-diketones like cycloheptane-1,3-dione, NMR is particularly crucial for studying the keto-enol tautomerism, an equilibrium between the diketo form and one or more enol forms. nih.gov This equilibrium is often slow on the NMR timescale, allowing for the observation of signals from both tautomers in solution. nih.govnanalysis.com

¹H NMR: The proton NMR spectrum reveals the different types of hydrogen atoms in the molecule. The active methylene (B1212753) protons (CH₂) adjacent to the carbonyl groups in the diketo form would typically appear in the 3.0-4.0 ppm range. In the enol form, the vinylic proton appears further downfield, and the enolic hydroxyl proton gives a characteristic broad signal, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Carbonyl carbons (C=O) are highly deshielded and appear significantly downfield, typically in the 190-210 ppm range. pdx.eduwikipedia.org Carbons involved in the enol's C=C double bond appear in the 100-150 ppm region, while the aliphatic CH₂ carbons of the ring are found further upfield. A raw ¹³C NMR spectrum of distilled this compound shows a complex pattern of signals, indicating the presence of multiple carbon environments, likely due to tautomeric equilibria. orgsyn.org

Table 1: Representative NMR Chemical Shifts for Cyclic 1,3-Diones (based on cyclohexane-1,3-dione derivatives)

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CH₂-C=O | ~2.52 |

| CH₂-CH₂-CH₂ | ~1.97 | |

| Enolic OH | >10 (often broad) | |

| ¹³C | C=O (Ketone) | ~197.28 |

| C=C (Enol) | ~189.73 | |

| C=C (Enol) | ~119.93 | |

| CH₂ (adjacent to C=O) | ~37.31 | |

| CH₂ (ring) | ~18.62 |

Data derived from a derivative of cyclohexane-1,3-dione. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption is that of the carbonyl (C=O) group. wikipedia.org

In the pure diketo form, a strong absorption band is expected in the range of 1705-1725 cm⁻¹, which is typical for saturated cyclic ketones. uc.edu However, due to keto-enol tautomerism and intramolecular hydrogen bonding in the enol form, this C=O stretching frequency is often shifted to a lower wavenumber (1640-1680 cm⁻¹). libretexts.org The enol form also exhibits a broad O-H stretching band in the 3200-3500 cm⁻¹ region and a C=C stretching band around 1600-1640 cm⁻¹. vscht.cz The C-H stretching vibrations of the methylene groups in the ring typically appear just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Enol form) | Stretch, H-bonded | 3500 - 3200 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Strong |

| C=O (Ketone form) | Stretch | 1725 - 1705 | Strong |

| C=O (Enol form) | Stretch, conjugated/H-bonded | 1680 - 1640 | Strong |

| C=C (Enol form) | Stretch | 1640 - 1600 | Medium-Weak |

Frequencies are general ranges for the specified functional groups. uc.eduvscht.cz

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles.

While a crystal structure for the parent this compound is not available, analysis of a derivative, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, reveals key structural features of the cyclic dione (B5365651) ring system. nih.gov In this derivative, the cyclohexane-1,3-dione ring adopts a twist-boat conformation. nih.gov The analysis also identifies specific intramolecular interactions, such as short S···O contacts, and intermolecular forces, like C—H···S hydrogen bonds, which dictate the crystal packing. nih.gov For other cyclic diones, such as 1,3-cyclopentanedione, X-ray crystallography has confirmed that the molecule exists in the enol form in the solid state. wikipedia.org A similar analysis of this compound or its derivatives would confirm its solid-state tautomeric form and reveal the specific conformation of the seven-membered ring.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, can offer valuable structural clues. The molecular formula of this compound is C₇H₁₀O₂, giving it a molecular weight of 126.15 g/mol . medchemexpress.com

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 126. The fragmentation of cyclic ketones is often driven by α-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and subsequent loss of neutral molecules. youtube.com Plausible fragmentation pathways for this compound include:

Loss of CO: A common fragmentation for ketones, leading to a fragment ion at m/z = 98. A second loss of CO could lead to a fragment at m/z = 70. researchgate.net

Loss of C₂H₄ (ethylene): Resulting from cleavage of the ring, this would produce a fragment at m/z = 98.

Complex rearrangements: The seven-membered ring can undergo various rearrangements, leading to a complex pattern of fragment ions that form a characteristic fingerprint for the molecule. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights that complement experimental data. Molecular modeling techniques are used to predict molecular structures, energies, and properties, offering a deeper understanding of the system at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study β-diones due to its ability to accurately predict geometries and relative energies of different tautomers and conformers. nih.govruc.dk

For this compound, DFT calculations can be employed to:

Determine Tautomer Stability: By calculating the total electronic energy of the diketo form versus various possible enol forms, DFT can predict which tautomer is the most stable in the gas phase or in different solvents. kashanu.ac.irresearchgate.net For many β-diketones, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it energetically favorable. nih.gov

Optimize Molecular Geometry: DFT can generate an optimized, low-energy three-dimensional structure, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction. nih.gov

Predict Spectroscopic Properties: DFT calculations can predict vibrational frequencies, which can be correlated with experimental IR spectra to aid in peak assignment. kashanu.ac.irnih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical NMR chemical shifts, which are invaluable for assigning complex experimental NMR spectra. ruc.dk Studies on related systems have shown good agreement between DFT-calculated properties and experimental observations. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

Conformational Analysis and Inversion Processes

The conformational landscape of this compound is fundamentally derived from the conformations of its parent hydrocarbon, cycloheptane (B1346806). The seven-membered ring is highly flexible and does not have the single, well-defined low-energy conformation seen in cyclohexane. Instead, it exists as a dynamic equilibrium of several conformations, primarily in two families: the chair and the boat forms. scispace.com

The twist-chair conformation is generally considered the most stable form for cycloheptane, as it minimizes both angle strain and torsional strain. libretexts.org The chair family of conformations are readily interconvertible through a process of pseudorotation. scispace.com The boat family of conformations are also flexible and interconvertible. The ideal boat and chair forms, which possess a plane of symmetry, are typically higher in energy and act as transition states for the interconversion of their more stable, twisted counterparts (twist-boat and twist-chair). researchgate.net

Table 1: Key Conformations of the Cycloheptane Ring

| Conformation Family | Specific Conformer | Relative Stability | Key Features |

| Chair | Twist-Chair (TC) | Most Stable | Minimizes angle and torsional strain. libretexts.org |

| Chair (C) | Less Stable | Higher energy due to eclipsing interactions. researchgate.net | |

| Boat | Twist-Boat (TB) | Less Stable than TC | Flexible form. |

| Boat (B) | Least Stable | Higher energy due to eclipsing and transannular interactions. scispace.com |

Electronic Structure and Reactivity Studies

The electronic structure of this compound is primarily defined by its two carbonyl functional groups. The carbon atoms of the carbonyl groups are sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120° around these carbons. wikipedia.org The carbon-oxygen double bond consists of one sigma (σ) bond and one pi (π) bond. This arrangement leads to a significant dipole moment for the molecule, with the partial negative charge localized on the oxygen atoms and partial positive charge on the carbonyl carbon atoms.

The presence of two carbonyl groups separated by a methylene group (a β-dicarbonyl system) makes the protons on the central carbon (C2) acidic. This acidity is due to the resonance stabilization of the resulting conjugate base, the enolate. The enolate ion is a key intermediate in many reactions of β-dicarbonyl compounds.

Computational studies, such as Density Functional Theory (DFT), would be employed to calculate molecular orbitals, electrostatic potential maps, and reactivity indices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For a dione, the LUMO is typically localized on the carbonyl carbons, indicating their susceptibility to nucleophilic attack, while the HOMO is often associated with the oxygen lone pairs. While specific DFT studies on this compound are not widely documented, the principles of β-dicarbonyl reactivity are well-established.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its dynamic behavior, conformational transitions, and interactions with its environment, such as a solvent.

An MD simulation would model the conformational inversion processes discussed in section 5.2.1.1, showing the transitions between twist-chair and twist-boat forms in real-time and allowing for the calculation of the free energy landscape of these conformations. This would complement static computational methods by providing a dynamic picture of the conformational equilibrium. Although specific MD simulation studies focused solely on this compound are not prevalent in the literature, the methodology is widely applied to understand the dynamics of cyclic molecules and their derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as enzyme inhibition or receptor binding affinity.

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing or computationally designing a set of derivatives with varied substituents.

Measuring the biological activity of these compounds.

Calculating a range of molecular descriptors for each derivative, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume).

Using statistical methods to build a model that predicts activity based on these descriptors.

While QSAR studies have been performed on various series of cyclic ketones, iosrjournals.org specific research applying this methodology to derivatives of this compound is limited in published literature. Such a study would be valuable for guiding the synthesis of new derivatives with potentially enhanced biological activity.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In the context of this compound or its derivatives, molecular docking studies would be used to investigate their potential as inhibitors of a specific enzyme or as ligands for a particular receptor. The simulation would place the this compound molecule into the active site of the target protein and calculate a "docking score," which estimates the binding free energy. nih.gov The results would also show specific interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues.

While docking studies have been conducted on various cycloheptane derivatives and related seven-membered ring systems, researchgate.netnih.gov studies specifically detailing the docking of the parent this compound are not extensively available. Such research would be a critical first step in evaluating its potential as a scaffold for the development of new therapeutic agents.

Based on a thorough review of scientific literature, there is a significant lack of specific research data regarding the biological activities of This compound within the detailed applications requested. The available research predominantly focuses on its structural analogs, namely cyclopentane-1,3-dione and cyclohexane-1,3-dione, which exhibit a wide range of pharmacological and agricultural properties.

Due to the strict requirement to focus solely on "this compound" and not introduce information on other compounds, it is not possible to generate the requested article with scientifically accurate and verifiable findings for each specified subsection.

For context, the research landscape for related compounds is as follows:

Anticancer and Tyrosine Kinase Inhibition: Extensive research exists for derivatives of cyclohexane-1,3-dione . Studies have shown these compounds possess anti-proliferative effects against various cancer cell lines, including non-small-cell lung cancer, and can act as inhibitors of tyrosine kinases like c-Met. nih.govacs.orgnih.gov

Herbicidal Applications (HPPD Inhibitors): Derivatives of cyclohexane-1,3-dione are well-established as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for many commercial herbicides. nih.govresearchgate.netbeilstein-journals.orgnih.gov

Antimicrobial Properties: Research has indicated that derivatives of cyclohexane-1,3-dione show potential antibacterial and antifungal activity. researchgate.net

Thromboxane (B8750289) A2 Receptor Antagonism: In the area of cardiovascular research, derivatives of cyclopentane-1,3-dione have been synthesized and identified as remarkably potent antagonists for the thromboxane A2 receptor, which is involved in platelet aggregation and vasoconstriction. acs.orgnih.gov

However, specific studies detailing these biological activities for the This compound scaffold are not available in the public research domain based on the conducted searches. The compound is primarily classified as a biochemical reagent for life science research. medchemexpress.comnih.gov Therefore, providing a detailed article that adheres to the requested outline for this compound is not feasible at this time.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in harnessing the potential of Cycloheptane-1,3-dione is the development of practical, large-scale, and environmentally benign synthetic methods. While several syntheses have been reported, many rely on harsh conditions or hazardous reagents that are not suitable for industrial-scale production. Future research must prioritize the principles of green chemistry to create more sustainable pathways.

Key research objectives include:

Avoiding Hazardous Reagents: Current methods have sought to move away from potentially explosive or heavy-metal-based reagents. Future work should continue this trend, focusing on catalysts and starting materials with better safety and environmental profiles.

Improving Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. One-pot processes, such as the regio-selective Michael-Claisen strategy developed for substituted cyclohexane-1,3-diones, could be adapted for cycloheptane (B1346806) analogs. nbinno.com

Green Solvents and Catalysts: Research should explore the use of greener solvents like water or ionic liquids, and the development of reusable, heterogeneous catalysts to simplify purification and reduce environmental impact. mdpi.com Biotechnological routes, which utilize enzymes or microorganisms, represent a highly sustainable frontier for producing complex molecules under mild conditions and could be investigated for the synthesis of this compound. researchgate.net

Scalability: Laboratory-scale syntheses often encounter problems upon scale-up. A significant challenge is to develop robust procedures, such as the reported multi-kilogram scale synthesis via reductive ring expansion, that are efficient and reproducible on an industrial level.

Exploration of Novel Biological Activities and Therapeutic Targets

The β-dicarbonyl moiety is a well-established pharmacophore present in numerous biologically active compounds. nbinno.com Derivatives of the analogous cyclohexane-1,3-dione have shown a diverse range of biological activities, including anticancer, anti-inflammatory, antibacterial, and herbicidal properties. nih.govencyclopedia.pub This provides a strong rationale for the systematic exploration of the biological potential of this compound and its derivatives.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: Derivatives of this compound should be screened against a wide array of biological targets to identify novel activities. The unique conformational flexibility of the seven-membered ring may lead to compounds with different selectivity and potency compared to their six-membered ring counterparts.

Identification of New Therapeutic Targets: Research on cyclohexane-1,3-dione derivatives has identified their potential as inhibitors of enzymes like c-Met tyrosine kinase for cancer therapy. nih.govmedchemexpress.commolport.com A key future direction is to investigate whether this compound-based compounds can inhibit these known targets or interact with entirely new therapeutic targets for various diseases.

Development of Novel Herbicides and Pesticides: The cyclohexane-1,3-dione core is found in potent herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.govillinois.edu Investigating the herbicidal potential of this compound derivatives could lead to new crop protection agents, potentially overcoming existing resistance issues. illinois.edu

Advanced Computational Studies for Structure-Activity Relationship Elucidation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For derivatives of cyclohexane-1,3-dione, advanced computational methods have been successfully used to establish a strong correlation between chemical structure and biological activity. nih.gov Applying these techniques to this compound is a critical future direction to guide synthetic efforts and rationalize experimental findings.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help identify the key structural features of this compound derivatives that are essential for their biological activity. illinois.edu These models can predict the potency of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Molecular Docking and Dynamics: These simulations can predict how this compound derivatives bind to the active sites of therapeutic targets like enzymes and receptors. nih.gov This provides valuable insights into the mechanism of action and can guide the design of more potent and selective inhibitors.

Density Functional Theory (DFT) Computations: DFT studies can elucidate the electronic properties of molecules, which are crucial for their reactivity and interaction with biological targets. nih.gov

| Computational Method | Objective and Application |

|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | To build predictive models that correlate molecular descriptors (e.g., electronic, steric properties) with biological activity, guiding the design of more potent compounds. |

| Molecular Docking | To simulate the binding orientation and affinity of this compound derivatives to the active site of a specific biological target (e.g., an enzyme), helping to explain their mechanism of action. |

| Molecular Dynamics (MD) Simulations | To study the stability and conformational changes of the ligand-protein complex over time, providing a more dynamic picture of the binding interaction. |

| Density Functional Theory (DFT) | To calculate electronic properties such as orbital energies (HOMO/LUMO) and electrostatic potential, which are fundamental to understanding molecular reactivity and intermolecular interactions. |

Integration into Novel Materials and Functional Systems

Beyond its biological potential, the chemical reactivity of this compound makes it a highly attractive building block for the creation of novel materials and functional systems. mdpi.comnih.gov The ability of the β-diketone moiety to act as a chelating ligand for metal ions is a key property that can be exploited in materials science. nih.gov

Future research challenges and opportunities include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diketone can be used to link metal centers, forming extended networks. The larger, more flexible seven-membered ring of this compound could lead to MOFs with unique pore sizes, topologies, and properties for applications in gas storage, separation, and catalysis.

Functional Dyes and Optical Materials: The electron-accepting nature of the diketone core, seen in related structures like indane-1,3-dione, suggests potential applications in organic electronics and nonlinear optics. Derivatives could be developed as components of dyes for solar cells or as photoinitiators for polymerization.

Polymer Science: this compound can serve as a monomer or a cross-linking agent to create polymers with tailored thermal, mechanical, or optical properties. Its integration could impart specific functionalities into the polymer backbone.

| Material Class | Role of this compound Moiety | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Acts as a chelating organic linker to connect metal nodes. | Gas storage, catalysis, chemical sensors, and separations. |

| Functional Dyes | Serves as an electron-accepting core in donor-acceptor molecules. | Dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. |

| Advanced Polymers | Functions as a monomer or a functional additive/cross-linker. | High-performance plastics, radiopaque biomaterials, and photopolymers. |

| Supramolecular Systems | Participates in hydrogen bonding and metal coordination to drive self-assembly. nih.gov | Drug delivery carriers, molecular cages, and smart materials. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。